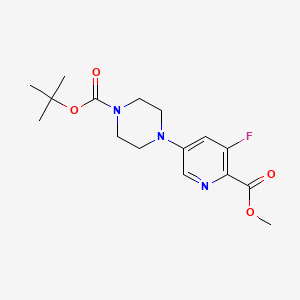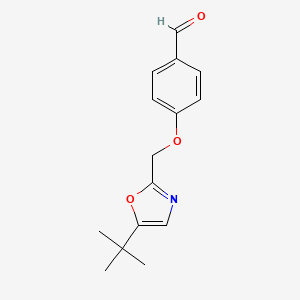
4-(5-Tert-butyloxazol-2-ylmethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Tert-butyloxazol-2-ylmethoxy)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a tert-butyloxazol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Tert-butyloxazol-2-ylmethoxy)benzaldehyde typically involves the reaction of 5-tert-butyloxazole with 4-hydroxybenzaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of a base such as potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(5-Tert-butyloxazol-2-ylmethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: 4-(5-Tert-butyloxazol-2-ylmethoxy)benzoic acid.
Reduction: 4-(5-Tert-butyloxazol-2-ylmethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(5-Tert-butyloxazol-2-ylmethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(5-Tert-butyloxazol-2-ylmethoxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The oxazole ring may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(5-Tert-butyloxazol-2-ylmethoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-(5-Tert-butyloxazol-2-ylmethoxy)benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.
5-Tert-butyloxazole: The parent compound without the benzaldehyde moiety.
Uniqueness
4-(5-Tert-butyloxazol-2-ylmethoxy)benzaldehyde is unique due to the presence of both the benzaldehyde and tert-butyloxazole moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
1187212-08-3 |
|---|---|
Molecular Formula |
C15H17NO3 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
4-[(5-tert-butyl-1,3-oxazol-2-yl)methoxy]benzaldehyde |
InChI |
InChI=1S/C15H17NO3/c1-15(2,3)13-8-16-14(19-13)10-18-12-6-4-11(9-17)5-7-12/h4-9H,10H2,1-3H3 |
InChI Key |
QTCVQMCAEHHYSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=C(O1)COC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-Chloro-phenyl)-[6-(1-methyl-1h-benzoimidazol-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester](/img/structure/B13937232.png)

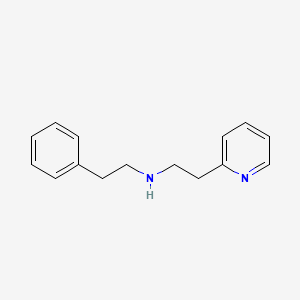
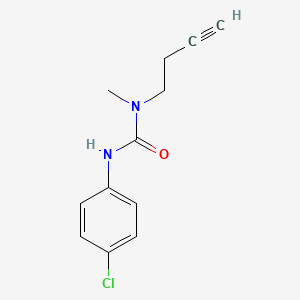

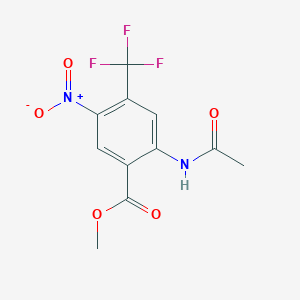
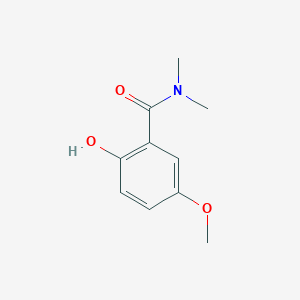
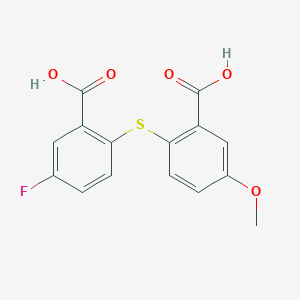
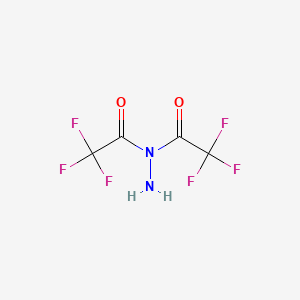

![3-Methyl-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13937311.png)
